![molecular formula C21H24N2O B5815756 N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide, also known as WIN 55,212-2, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 1990s and has since been the subject of numerous scientific studies. In
Mechanism of Action
N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 acts as a partial agonist at both the CB1 and CB2 receptors of the endocannabinoid system. This system plays a key role in regulating various physiological processes such as pain, inflammation, and mood. By binding to these receptors, N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 can modulate the activity of the endocannabinoid system and produce a range of effects.
Biochemical and Physiological Effects:
N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 has been shown to produce a range of biochemical and physiological effects in animal models. These effects include analgesia, anti-inflammatory effects, neuroprotection, and modulation of neurotransmitter release. Additionally, N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 has been shown to produce effects on the cardiovascular system, such as vasodilation and hypotension.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 in lab experiments is that it has a well-established synthesis method and is widely available for purchase. Additionally, this compound has been extensively studied and its effects are well-documented in the scientific literature. However, one limitation of using N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 is that it can produce a range of effects depending on the dose and route of administration, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2. One area of interest is the potential therapeutic applications of this compound in the treatment of pain, inflammation, and neurological disorders. Additionally, further research is needed to better understand the mechanism of action of N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 and how it produces its effects. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in the context of potential therapeutic applications.
Synthesis Methods
The synthesis of N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 involves the reaction of indole-3-carboxaldehyde with 3-isopropenylphenylmagnesium bromide, followed by the addition of N-methyl-N-(1-methylethyl)amine. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been well-established and is widely used in the production of N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 for research purposes.
Scientific Research Applications
N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. This compound has been shown to have analgesic effects in animal models of acute and chronic pain, as well as anti-inflammatory effects in models of inflammation. Additionally, N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 has been studied for its potential neuroprotective effects in models of neurological disorders such as Parkinson's disease and multiple sclerosis.
properties
IUPAC Name |
N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-15(2)17-9-7-10-18(14-17)21(3,4)22-20(24)23-13-12-16-8-5-6-11-19(16)23/h5-11,14H,1,12-13H2,2-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMJABORWWKHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

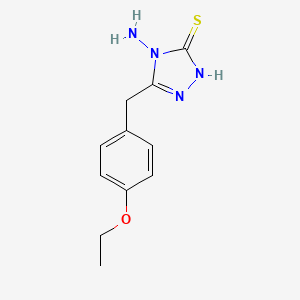

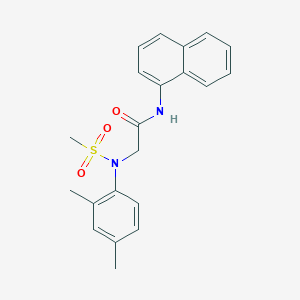

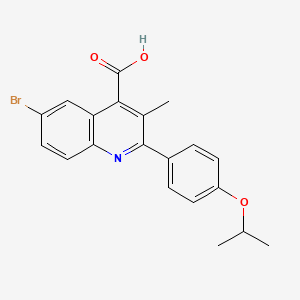
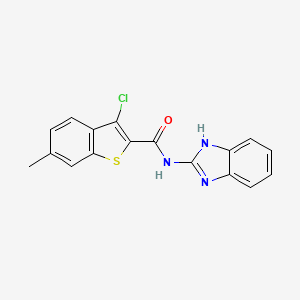
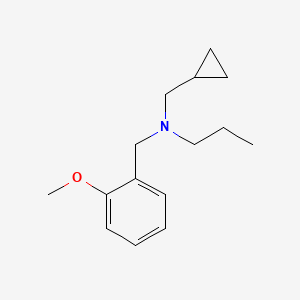
![2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5815729.png)
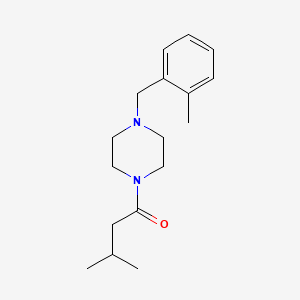


![N-{3-[(4-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5815749.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide](/img/structure/B5815771.png)
